N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Overview
Description
“N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound with the molecular formula C18H22BNO2 . It is commonly used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to an aniline group, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group .Chemical Reactions Analysis
This compound can be used in the Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical and Chemical Properties Analysis
“this compound” has a molar mass of 295.18 and a predicted density of 1.08±0.1 g/cm3 . Its boiling point is predicted to be 424.8±28.0 °C .Scientific Research Applications
Crystal Structure and Vibrational Properties Studies
Research on similar compounds to N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown advancements in understanding their structural and vibrational properties. For instance, Wu et al. (2021) synthesized compounds with similar structures and characterized them using spectroscopy and X-ray diffraction. Their study provided insights into molecular crystal structures and vibrational properties, contributing to a deeper understanding of the physical and chemical characteristics of these compounds (Wu, Chen, Chen, & Zhou, 2021).
Application in Fluoride Shuttle Batteries
Compounds structurally similar to this compound have been investigated for their potential use in organic liquid electrolyte-based fluoride shuttle batteries. Kucuk and Abe (2020) explored the role of boron-based compounds as electrolyte additives, highlighting the influence of their acidity strength on the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).
Safety and Hazards
Properties
IUPAC Name |
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)14-10-12-16(13-11-14)20-15-8-6-5-7-9-15/h5-13,20H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHGCOWOUZMADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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